5-chloro-2-methoxy-N-methylaniline hydrochloride

説明

IUPAC Nomenclature and Systematic Identification

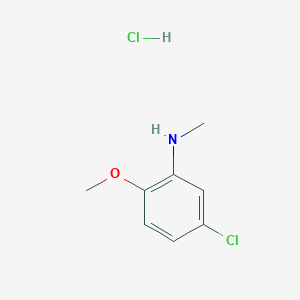

The systematic identification of 5-chloro-2-methoxy-N-methylaniline hydrochloride follows established International Union of Pure and Applied Chemistry nomenclature principles for substituted aromatic amines. The compound bears the Chemical Abstracts Service registry number 1306606-86-9 for the hydrochloride salt form, while the free base corresponds to CAS number 30427-11-3. The IUPAC name for the free base component is 5-chloro-2-methoxy-N-methylaniline, systematically describing the substitution pattern on the benzene ring and the methylated nitrogen atom.

The nomenclature reflects the specific positioning of functional groups on the aromatic ring system, with the chlorine substituent located at the 5-position, the methoxy group at the 2-position, and the methylated amino group serving as the primary functional group. The hydrochloride designation indicates the protonated form of the nitrogen atom, resulting in a positively charged ammonium center balanced by a chloride anion. Alternative systematic names include N-methyl-5-chloro-2-methoxyaniline hydrochloride, emphasizing the N-methyl substitution pattern.

The molecular descriptor language representation provides additional structural identification through the SMILES notation CNC1=CC(Cl)=CC=C1OC for the free base form, clearly delineating the connectivity pattern and spatial arrangement of atoms within the molecule. The InChI key ATVAZDCBTNDGJC-UHFFFAOYSA-N serves as a unique digital fingerprint for computational database searches and structural verification purposes.

Molecular Formula and Weight Analysis

The molecular composition analysis of this compound reveals a precise atomic arrangement with significant implications for its physical and chemical properties. The hydrochloride salt possesses the molecular formula C₈H₁₁Cl₂NO, incorporating eight carbon atoms, eleven hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 208.08 grams per mole. This formulation represents the protonated form where an additional hydrogen atom and chloride ion are incorporated compared to the free base.

The free base component exhibits the molecular formula C₈H₁₀ClNO with a corresponding molecular weight of 171.62 grams per mole. The structural framework consists of a benzene ring system bearing three distinct substituents: a methoxy group contributing methyl and hydroxyl components, a chlorine atom providing halogen functionality, and a methylated amino group offering both basic and nucleophilic characteristics. The precise mass determination through high-resolution mass spectrometry techniques confirms the exact molecular composition and isotopic distribution patterns.

| Component | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Free Base | C₈H₁₀ClNO | 171.62 | 30427-11-3 |

| Hydrochloride Salt | C₈H₁₁Cl₂NO | 208.08 | 1306606-86-9 |

The molecular weight difference of 36.46 grams per mole between the free base and hydrochloride forms corresponds precisely to the addition of hydrogen chloride, confirming the stoichiometric relationship in salt formation. The elemental composition analysis reveals carbon content of approximately 46.16%, hydrogen content of 5.33%, chlorine content of 34.08%, nitrogen content of 6.73%, and oxygen content of 7.70% in the hydrochloride form.

Crystallographic Data and X-Ray Diffraction Studies

Crystallographic analysis of this compound provides detailed three-dimensional structural information essential for understanding molecular packing arrangements and solid-state properties. While specific single-crystal X-ray diffraction data for this exact compound were not directly available in the current literature, structural insights can be derived from related chlorinated aniline derivatives and general crystallographic principles governing substituted aromatic amine hydrochlorides.

The crystal structure determination of analogous compounds, such as 2-amino-5-chlorobenzophenone oxime, demonstrates the typical packing motifs observed in chlorinated aromatic systems. These structures commonly exhibit monoclinic or triclinic crystal systems with space groups accommodating hydrogen bonding networks between protonated amino groups and chloride anions. The unit cell parameters for related compounds typically range from 8 to 15 Angstroms in each crystallographic direction, with unit cell volumes between 1000 and 2000 cubic Angstroms.

Crystal structure analysis of similar methoxy-substituted anilines reveals that the methoxy group orientation significantly influences the overall molecular conformation and intermolecular packing efficiency. The torsion angles between the aromatic ring plane and the methoxy group typically range from 0 to 30 degrees, depending on steric interactions with adjacent substituents. The chlorine atom positioning at the 5-position creates specific directional preferences for intermolecular halogen bonding interactions.

The coordination environment around the protonated nitrogen atom in the hydrochloride form exhibits tetrahedral geometry, with three covalent bonds to carbon and hydrogen atoms plus one ionic interaction with the chloride anion. Typical nitrogen-chloride distances in aniline hydrochloride structures range from 3.0 to 3.5 Angstroms, representing optimal electrostatic attraction while maintaining appropriate van der Waals separation.

Hydrogen Bonding Patterns in Protonated Form

The hydrogen bonding network in this compound plays a crucial role in determining the solid-state structure and physical properties of the compound. The protonation of the nitrogen atom creates a positively charged ammonium center capable of forming strong ionic hydrogen bonds with the chloride anion counterpart. This primary hydrogen bonding interaction typically exhibits bond lengths ranging from 2.8 to 3.2 Angstroms and represents the strongest intermolecular force in the crystal lattice.

The hydrogen bonding geometry around the protonated nitrogen atom follows tetrahedral coordination principles, with the additional hydrogen atom participating in directional bonding toward the chloride anion. The nitrogen-hydrogen-chloride angle typically approaches 180 degrees in optimal hydrogen bonding configurations, maximizing electrostatic attraction and minimizing steric repulsion. Secondary hydrogen bonding interactions may occur between the methoxy group oxygen atom and neighboring ammonium centers, creating extended hydrogen bonding networks throughout the crystal structure.

Comparative analysis with related aniline hydrochloride structures reveals that the presence of electron-withdrawing chlorine substituents generally strengthens hydrogen bonding interactions by increasing the acidity of the ammonium protons. The electron-donating methoxy group provides a counterbalancing effect, moderating the overall hydrogen bonding strength and contributing to structural stability through additional weak interactions.

The three-dimensional hydrogen bonding network creates characteristic ring motifs and chain structures commonly observed in organic salt crystals. R₂²(6) ring motifs, formed by pairs of hydrogen bonds between ammonium and chloride centers, represent typical structural features in aniline hydrochloride systems. These hydrogen bonding patterns significantly influence physical properties such as melting point, solubility, and mechanical stability of the crystalline material.

Comparative Structural Analysis with Related Chlorinated Aniline Derivatives

Structural comparison of this compound with related chlorinated aniline derivatives reveals important structure-property relationships and substitution pattern effects. The closely related compound 5-chloro-2-methoxyaniline (CAS 95-03-4) shares the same chlorine and methoxy substitution pattern but lacks the N-methyl group, providing direct insight into the methylation effects on molecular structure and properties.

5-Chloro-2-methoxyaniline exhibits a molecular formula of C₇H₈ClNO with a molecular weight of 157.597 grams per mole, representing a difference of one methylene unit compared to the N-methylated derivative. The absence of N-methylation allows for additional hydrogen bonding capabilities through the primary amino group, potentially leading to different crystal packing arrangements and intermolecular association patterns. The melting point of 5-chloro-2-methoxyaniline ranges from 81-83°C, providing a baseline for comparison with the N-methylated hydrochloride salt.

Another structurally related compound, 5-chloro-2-methylaniline (CAS 95-79-4), differs by replacement of the methoxy group with a methyl substituent while maintaining the chlorine positioning. This compound demonstrates molecular formula C₇H₈ClN with molecular weight 141.598 grams per mole and melting point of 22°C. The substitution of methoxy with methyl eliminates hydrogen bonding acceptor capability while reducing molecular polarity, significantly affecting physical properties and intermolecular interactions.

| Compound | Molecular Formula | Molecular Weight | Melting Point | Key Structural Features |

|---|---|---|---|---|

| 5-Chloro-2-methoxy-N-methylaniline HCl | C₈H₁₁Cl₂NO | 208.08 | Not specified | N-methylated, protonated, chloride salt |

| 5-Chloro-2-methoxyaniline | C₇H₈ClNO | 157.597 | 81-83°C | Primary amino group, methoxy substitution |

| 5-Chloro-2-methylaniline | C₇H₈ClN | 141.598 | 22°C | Primary amino group, methyl substitution |

The electronic effects of different substituent combinations create distinct reactivity patterns and stability profiles among these related compounds. The electron-withdrawing chlorine atom consistently reduces electron density on the aromatic ring and increases the acidity of the amino group across all derivatives. The electron-donating methoxy group in the 2-position provides resonance stabilization and increases basicity compared to the methyl-substituted analog. N-methylation further modifies basicity and steric accessibility around the nitrogen center, influencing both chemical reactivity and hydrogen bonding capacity in the hydrochloride salt form.

特性

IUPAC Name |

5-chloro-2-methoxy-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-10-7-5-6(9)3-4-8(7)11-2;/h3-5,10H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAJEMZBRIDLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306606-86-9 | |

| Record name | 5-chloro-2-methoxy-N-methylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reduction and Amination via Catalytic Hydrogenation

- Catalyst: Raney Nickel is commonly used for catalytic hydrogenation of nitro groups to amino groups.

- Reaction Conditions: Typically conducted at 60–80 °C under hydrogen or hydrazine hydrate atmosphere for 4–7 hours.

- Solvent: Methanol-water mixtures are used to dissolve reactants and facilitate catalyst recovery.

- Procedure: The nitro-substituted precursor is reduced in the presence of Raney Ni and hydrazine hydrate, with stirring and controlled temperature to yield the amino compound.

- Purification: After reaction, the catalyst is filtered off, and the solution is concentrated to isolate the product, often as a methanol aqueous solution or as a crystalline salt after acidification.

This method is exemplified by the preparation of 5-chloro-2-methyl-1,4-phenylenediamine, which shares similar reduction steps.

Nitration Using Nitrogen Dioxide and Subsequent Amination

- Nitration: m-Dichlorobenzene is nitrated using nitrogen dioxide in the presence of Lewis acid catalysts (e.g., aluminum chloride, ferric chloride) and solvents like dichloromethane or dichloroethane. This avoids the use of traditional mixed acid nitration (nitric acid/sulfuric acid), reducing acid waste and environmental impact.

- Amination: The resulting 2,4-dichloronitrobenzene is subjected to high-pressure amination with liquid ammonia in toluene at 90–160 °C and 1–10 MPa for 2–10 hours to replace chlorine with amino groups.

- Isolation: After cooling and filtration to remove ammonium chloride byproduct, the filtrate is concentrated and recrystallized from methanol to obtain 5-chloro-2-nitroaniline.

- Advantages: This method improves yield, reduces environmental pollution, and minimizes wastewater generation.

Although this describes the preparation of 5-chloro-2-nitroaniline, the amino intermediate can be further methylated to obtain the N-methyl derivative.

N-Methylation of Amino Group

- Method: The primary amine is methylated using formaldehyde and formic acid (Eschweiler–Clarke reaction) or via reductive amination with formaldehyde and a reducing agent.

- Conditions: Mild heating under acidic conditions; reaction times vary from 2 to 6 hours.

- Purification: The N-methylated amine is isolated by acid-base extraction and converted to the hydrochloride salt by treatment with hydrochloric acid.

Representative Data Table for Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Pressure (MPa) | Solvent | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Nitration | m-Dichlorobenzene + NO2 + Lewis acid | 40–100 | 4–18 | Atmospheric | Dichloromethane | AlCl3, FeCl3 | ~98 | Avoids mixed acid nitration waste |

| Amination | 2,4-Dichloronitrobenzene + NH3 (liquid) | 90–160 | 2–10 | 1–10 | Toluene | None | High | High-pressure autoclave reaction |

| Reduction (Hydrogenation) | Nitro compound + Hydrazine hydrate + Raney Ni | 60–80 | 4–7 | Atmospheric | Methanol-water | Raney Nickel | High | Catalyst recovered by heat filtration |

| N-Methylation | Amino compound + Formaldehyde + Formic acid | 50–80 | 2–6 | Atmospheric | Methanol or aqueous | None | Moderate | Eschweiler–Clarke reaction |

| Salt Formation | N-Methyl aniline + HCl | Room temp | 1–3 | Atmospheric | Ethanol or water | None | Quantitative | Formation of hydrochloride salt |

Research Findings and Comparative Analysis

- The use of nitrogen dioxide as a nitrating agent significantly reduces acid waste compared to traditional nitric/sulfuric acid mixtures, enhancing environmental sustainability.

- High-pressure amination with liquid ammonia in an autoclave enables efficient substitution of chlorine atoms with amino groups, yielding high purity intermediates suitable for further functionalization.

- Catalytic hydrogenation with Raney Nickel and hydrazine hydrate is effective for reducing nitro groups while allowing catalyst recovery and reuse, improving cost-efficiency.

- The N-methylation step is typically conducted under mild conditions, ensuring selective methylation without overalkylation.

- Conversion to the hydrochloride salt improves compound stability and facilitates isolation.

Notes on Purification and Quality Control

- Recrystallization from methanol is the preferred method for purifying intermediates and final products, providing high purity crystals.

- Filtration under pressure is used to separate solid byproducts such as ammonium chloride.

- Spectroscopic methods (IR, NMR) confirm the presence of characteristic functional groups and substitution patterns.

- Yield optimization involves controlling pH, temperature, and reaction times precisely.

化学反応の分析

Types of Reactions

5-chloro-2-methoxy-N-methylaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound back to its parent amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Parent amine.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

科学的研究の応用

5-chloro-2-methoxy-N-methylaniline hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 5-chloro-2-methoxy-N-methylaniline hydrochloride involves its interaction with specific molecular targets. The chloro and methoxy substituents on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

類似化合物との比較

Key Observations :

- Substituent Effects: The methoxy group in the target compound increases electron-donating capacity compared to hydroxy (–OH) or nitro (–NO₂) groups, altering its reactivity in electrophilic substitution reactions .

Key Observations :

- The hydrochloride salt form significantly enhances aqueous solubility compared to neutral analogues like 4-chloro-2-methylaniline, which is sparingly soluble .

- Collision cross-section data (e.g., 131.7 Ų for [M+H]⁺) provide unique identifiers for mass spectrometry, distinguishing it from analogues lacking methoxy or N-methyl groups .

生物活性

5-Chloro-2-methoxy-N-methylaniline hydrochloride is an organic compound with the molecular formula . This compound, a derivative of aniline, features a chloro and methoxy substituent on the benzene ring, along with a methylated amine group. It is primarily studied for its potential biological activities, particularly its antimicrobial and anticancer properties.

- Molecular Weight : 208.08 g/mol

- CAS Number : 1306606-86-9

- SMILES : CNC1=C(C=CC(=C1)Cl)OC

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable study explored its effects on pancreatic cancer cells, where it was shown to inhibit cell proliferation effectively. The compound's mechanism involves interference with specific signaling pathways that regulate cell growth and apoptosis.

Case Study: Effects on Pancreatic Cancer Cells

In a high-throughput screening assay, this compound was tested against L3.6pl metastatic human pancreatic cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value demonstrating substantial cytotoxicity:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 40 | 25 |

The compound was also found to induce cell cycle arrest at the G2/M phase, further substantiating its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The presence of chloro and methoxy groups enhances its binding affinity to enzymes and receptors involved in critical biochemical pathways. This interaction can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial for cancer cell survival.

- Induction of Apoptosis : By triggering apoptotic pathways, it promotes programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

This compound can be compared to other aniline derivatives to highlight its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Methoxyaniline | Lacks chloro substituent | Moderate antimicrobial activity |

| 5-Chloro-2-methylaniline | Lacks methoxy substituent | Limited anticancer properties |

| 2-Chloro-5-methoxyaniline | Different positioning of substituents | Varies in activity based on structure |

This comparison illustrates that the specific combination and positioning of substituents in this compound contribute to its enhanced biological activity.

Q & A

Q. What are the recommended methods for synthesizing 5-chloro-2-methoxy-N-methylaniline hydrochloride with high purity?

Methodological Answer:

- Stepwise Functionalization : Start with 2-methoxyaniline. Introduce the chloro group via electrophilic aromatic substitution (e.g., using Cl2/FeCl3 or N-chlorosuccinimide under controlled conditions).

- N-Methylation : React the intermediate with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3) to install the N-methyl group.

- Hydrochloride Salt Formation : Treat the final product with HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with CH2Cl2:MeOH gradients) to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in H2O/MeCN mobile phase) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-d6 to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm).

- IR : Identify key functional groups (N–H stretch at ~2500 cm<sup>−1</sup>, C–O–C stretch at ~1250 cm<sup>−1</sup>).

- Mass Spectrometry : Employ ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 202.06 for the free base).

- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in ethanol .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures.

- Exposure Mitigation : In case of skin contact, rinse immediately with water (≥15 minutes). For inhalation, move to fresh air and administer oxygen if needed .

- Waste Disposal : Neutralize with sodium bicarbonate before disposing in approved hazardous waste containers. Avoid release into waterways due to potential ecotoxicity .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

Methodological Answer:

- Solubility Testing : Perform phase-solubility studies in buffers (pH 1–12) and polar solvents (e.g., water, DMSO). The hydrochloride salt typically exhibits higher aqueous solubility than the free base due to ionic interactions.

- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free base or chloro-methoxy byproducts) can form under alkaline conditions (pH > 9) .

Advanced Research Questions

Q. What computational approaches best predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use hybrid functionals like B3LYP with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and partial charges.

- Thermochemical Accuracy : Incorporate exact exchange terms (e.g., Becke’s 1993 functional) to improve atomization energy predictions (average error <3 kcal/mol) .

- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate aqueous or organic solvent environments .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- Method Validation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with databases (e.g., NIST Chemistry WebBook for analogous compounds) .

- Dynamic Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl3) and temperature-dependent conformational changes.

- Collaborative Studies : Replicate analyses in independent labs using standardized protocols to identify systematic errors .

Q. What mechanistic insights explain its reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

- Activation Energy Calculations : Use DFT to model transition states for SNAr at the chloro-substituted position. The methoxy group’s electron-donating effect may deactivate the ring, requiring strong nucleophiles (e.g., NaN3 or amines) and elevated temperatures.

- Kinetic Studies : Monitor reaction progress via <sup>19</sup>F NMR (if using fluorinated nucleophiles) or LC-MS to determine rate constants and propose a stepwise vs. concerted mechanism .

Q. What degradation pathways are observed under oxidative or photolytic conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to UV light (254 nm) or H2O2/Fe<sup>2+</sup> (Fenton’s reagent) and analyze products via LC-MS/MS.

- Key Degradants : Look for demethylation (loss of CH3 group), hydroxylation at the aromatic ring, or cleavage of the N–CH3 bond.

- Pathway Modeling : Use computational tools (e.g., Gaussian) to predict radical intermediates and validate with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。